4-Chloro-2,6-dinitrophenol

概要

説明

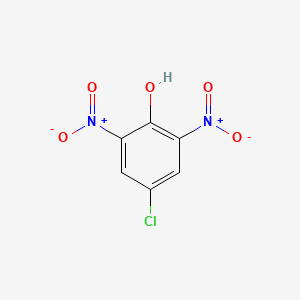

4-Chloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H3ClN2O5. It is a chlorinated derivative of dinitrophenol and is known for its distinctive yellow crystalline appearance. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-dinitrophenol can be synthesized through the chlorination of 2,6-dinitrophenol. The process involves the use of chlorine gas in an aqueous suspension of 2,6-dinitrophenol at a controlled pH of 3.5-7 and a temperature range of 5-20°C . Another method involves the saponification of 2,4-dinitrochlorobenzene followed by chlorination with sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Radical Nitration from 4-Chlorophenylboronic Acid

A modern, green chemistry approach achieves 81% yield using:

-

Reagents : Dipotassium peroxodisulfate (K₂S₂O₈), copper(II) nitrate trihydrate

-

Conditions : Acetonitrile solvent, 70°C, 20 hours under nitrogen with blue LED irradiation (40 W)

-

Mechanism : Radical nitration facilitated by photoactivation of Cu(NO₃)₂·3H₂O, enabling regioselective introduction of nitro groups .

Table 1: Synthesis Comparison

| Method | Yield | Key Conditions | Advantages |

|---|---|---|---|

| Radical Nitration | 81% | Blue LED, 70°C, inert atm | Regioselective, low waste |

| Classical Nitration | N/A | HNO₃, 4-chlorophenol | Simple, scalable |

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic aromatic substitution under controlled conditions:

-

Chlorination : In acidic media (pH 1.0), hypochlorite treatment selectively introduces additional chlorine at position 6, forming 6-chloro-2,4-dinitrophenol with 91% yield .

-

Directing Effects : Nitro groups at 2 and 6 positions deactivate the ring, but the para-chloro remains reactive toward electrophiles under strong acid catalysis .

Reaction Pathway :

Thermal Decomposition

Thermogravimetric analysis reveals stability up to 150°C, followed by exothermic decomposition:

-

Kinetic Parameters :

-

Activation energy (): 148.2 kJ/mol (Kissinger method)

-

Pre-exponential factor (): 18.9 min⁻¹

-

-

Mechanism : Multi-stage decomposition involving nitro group elimination and ring fragmentation .

Table 2: Thermal Analysis Data

| Method | (kJ/mol) | (min⁻¹) | Correlation Coefficient |

|---|---|---|---|

| Kissinger | 148.2 | 18.9 | 0.992 |

| Flynn-Wall-Ozawa | 153.7 | 19.4 | 0.989 |

Acid-Base Behavior

The phenolic hydroxyl group exhibits strong acidity () due to electron-withdrawing nitro substituents:

-

Deprotonation : Forms water-soluble salts (e.g., sodium 4-chloro-2,6-dinitrophenolate) in alkaline media .

-

Applications : Utilized in pH-dependent extraction processes and as a ligand in metal complexation .

Reduction Potential

While not explicitly documented in provided sources, nitro groups in analogous compounds are reducible to amines via:

-

Catalytic Hydrogenation : in ethanol.

-

Chemical Reduction : or .

Expected Product : 4-Chloro-2,6-diaminophenol (theoretical).

科学的研究の応用

Chemical Synthesis

1. Intermediate in Organic Synthesis

4-Chloro-2,6-dinitrophenol serves as a versatile intermediate in the synthesis of various organic compounds. It is often used in the preparation of dyes, pharmaceuticals, and agrochemicals due to its reactive nitro groups, which can undergo various chemical transformations such as nucleophilic substitution and reduction reactions.

2. Synthesis of Energetic Materials

The compound is also utilized in developing high-energy materials. For instance, derivatives of CDNP are synthesized for use in explosives and propellants due to their energetic properties. Research has shown that modifications to the dinitrophenol structure can enhance the performance characteristics of these materials .

Environmental Remediation

1. Biodegradation Studies

CDNP has been studied for its biodegradation potential in contaminated environments. Certain bacterial strains, such as Rhodococcus, have been identified that can utilize CDNP as a carbon source, effectively degrading it under aerobic conditions. This capability indicates potential applications in bioremediation strategies for sites contaminated with nitrophenolic compounds .

2. Soil Microcosm Experiments

Laboratory-scale soil microcosm studies have demonstrated the effectiveness of microbial strains in degrading mixtures of nitrophenols, including CDNP. These studies suggest that employing such microorganisms could be a viable method for cleaning up environments polluted with synthetic chemicals .

Biological Studies

1. Toxicological Research

CDNP is frequently used in toxicological studies to assess its effects on biological systems. Research indicates that it exhibits skin sensitization potential, making it relevant in evaluating safety for consumer products containing phenolic compounds .

2. Pharmacological Applications

In pharmacological research, this compound has been investigated for its metabolic effects. It acts as a mitochondrial uncoupler, which can influence energy metabolism in cells. This property has led to studies exploring its potential use in weight management and metabolic disorders .

Pharmaceutical Research

1. Drug Development

The compound's unique chemical properties have made it a candidate for drug development, particularly for conditions related to metabolic dysregulation. Its efficacy as a mitochondrial uncoupler has been studied for potential therapeutic applications in obesity and diabetes management.

2. Structure-Activity Relationship Studies

this compound is also utilized in structure-activity relationship (SAR) studies to develop new pharmaceuticals with improved efficacy and reduced toxicity profiles. By modifying the CDNP structure, researchers aim to create more effective therapeutic agents .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes and agrochemicals | Reactive nitro groups enable diverse transformations |

| Environmental Remediation | Biodegradation by specific bacteria | Effective degradation under aerobic conditions |

| Biological Studies | Toxicological assessments | Exhibits skin sensitization potential |

| Pharmaceutical Research | Drug development and metabolic studies | Potential use as a mitochondrial uncoupler |

作用機序

The mechanism of action of 4-Chloro-2,6-dinitrophenol involves its ability to undergo nucleophilic aromatic substitution. The compound acts as an electrophile, allowing nucleophiles to attack the aromatic ring and replace the chlorine atom. This reaction is facilitated by the electron-withdrawing nitro groups, which stabilize the intermediate Meisenheimer complex .

類似化合物との比較

- 2,4-Dinitrophenol

- 2-Chloro-4,6-dinitrophenol

- 4-Chloro-3-nitrophenol

- 1-Chloro-2,4-dinitrobenzene

Comparison: 4-Chloro-2,6-dinitrophenol is unique due to the presence of both chlorine and nitro groups on the phenol ring. This combination enhances its reactivity in nucleophilic aromatic substitution reactions compared to other dinitrophenol derivatives. Additionally, the chlorine atom provides distinct chemical properties that differentiate it from other similar compounds.

生物活性

4-Chloro-2,6-dinitrophenol (CDNP) is a chlorinated derivative of dinitrophenol, known for its diverse biological activities. This compound has garnered attention due to its potential applications in various fields, including environmental science, pharmacology, and toxicology. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

This compound has the molecular formula CHClNO and is characterized by the presence of two nitro groups and one chloro group on the phenolic ring. Its structure influences its solubility and reactivity, which are critical factors in its biological activity.

Biological Activity Overview

The biological activity of CDNP can be categorized into several key areas:

-

Toxicity and Environmental Impact

- CDNP is recognized as an environmental contaminant with potential toxicity to aquatic life. Studies have indicated that it can affect the growth and reproduction of various organisms, including fish and invertebrates .

- The compound has been shown to disrupt endocrine functions in some species, raising concerns about its ecological impact .

-

Antimicrobial Properties

- Research indicates that CDNP exhibits antimicrobial activity against a range of bacteria and fungi. It has been tested in vitro against pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

- The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

-

Mutagenicity and Carcinogenicity

- Several studies have investigated the mutagenic potential of CDNP using various test systems. For instance, it was found to induce mutations in bacterial strains under specific conditions .

- The compound's structure suggests a potential for forming reactive intermediates that could interact with DNA, leading to mutagenic effects.

Case Study 1: Ecotoxicological Assessment

A study conducted by the Environmental Protection Agency examined the effects of CDNP on aquatic organisms. The findings demonstrated that exposure to CDNP at concentrations as low as 0.1 mg/L resulted in significant lethality among test organisms, indicating a high level of toxicity .

Table 1: Toxicity of this compound on Aquatic Organisms

| Organism | Concentration (mg/L) | Observed Effect |

|---|---|---|

| Daphnia magna | 0.1 | 50% mortality |

| Pimephales promelas | 0.5 | Reduced reproduction rates |

| Ceriodaphnia dubia | 0.2 | Altered behavior |

Case Study 2: Antimicrobial Activity

In a laboratory setting, CDNP was tested against various bacterial strains to evaluate its antimicrobial properties. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 10 |

| Salmonella typhimurium | 75 | 12 |

The biological activity of CDNP is attributed to its ability to interact with cellular components. Its lipophilic nature allows it to penetrate cell membranes, where it can disrupt cellular processes such as ATP production and induce oxidative stress .

特性

IUPAC Name |

4-chloro-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESYALTWUAFAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058978 | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-87-9 | |

| Record name | 4-Chloro-2,6-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2,6-DINITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-chloro-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,6-dinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。